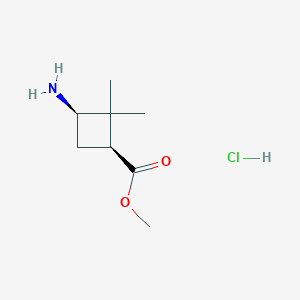![molecular formula C11H28N2O2Si B3117578 N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine CAS No. 224638-27-1](/img/structure/B3117578.png)
N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine
Vue d'ensemble
Description
N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine (MDMS-PD) is a silylated diamine compound that has been used in a variety of scientific research applications. This molecule has been found to be a powerful tool in the field of biochemistry, due to its ability to interact with and modify biological molecules, such as proteins and nucleic acids. MDMS-PD has been used to study the structure and function of proteins, as well as to investigate the effects of drugs and other compounds on biological systems. In addition, MDMS-PD has been used to study the biochemical and physiological effects of various compounds in laboratory experiments.
Applications De Recherche Scientifique
N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to investigate the effects of drugs and other compounds on biological systems. In addition, this compound has been used to study the biochemical and physiological effects of various compounds in laboratory experiments.
Mécanisme D'action
N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine has been found to interact with biological molecules, such as proteins and nucleic acids, through a process known as silylation. This process involves the formation of a covalent bond between the silylated compound and the biological molecule, resulting in a modified molecule with altered properties. The silylation process has been found to be reversible, allowing for the modification of a molecule to be reversed if desired.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on biological systems. For example, it has been found to alter the structure and function of proteins, as well as to affect the expression of genes. In addition, this compound has been shown to affect the activity of enzymes and other proteins, as well as to modulate the activity of signaling pathways in cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and does not have a strong odor. However, this compound has a number of limitations for use in laboratory experiments. It is not very soluble in water, and it can be difficult to remove from solution after it has been used. In addition, it can be difficult to control the amount of this compound that is added to a solution, as it is not very soluble in water.
Orientations Futures
There are a number of potential future directions for the use of N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine. One potential direction is the use of this compound as a tool to study the structure and function of proteins and nucleic acids. In addition, this compound could be used to investigate the effects of drugs and other compounds on biological systems, as well as to study the biochemical and physiological effects of various compounds in laboratory experiments. Finally, this compound could be used to modify proteins and other biological molecules, in order to alter their properties and functions.
Propriétés
IUPAC Name |
N-[3-[dimethoxy(methyl)silyl]propyl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28N2O2Si/c1-13(2)10-6-8-12-9-7-11-16(5,14-3)15-4/h12H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWFTMZUDLGKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCC[Si](C)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117496.png)
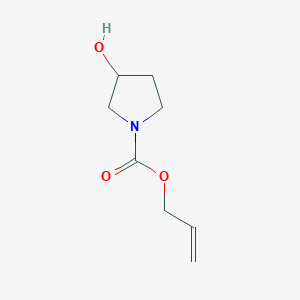
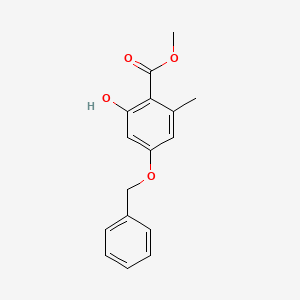
![4'-Fluoro-5-hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3117525.png)
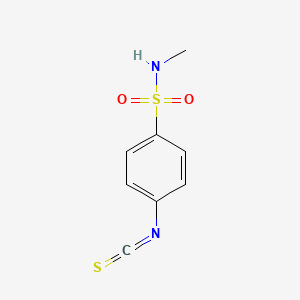
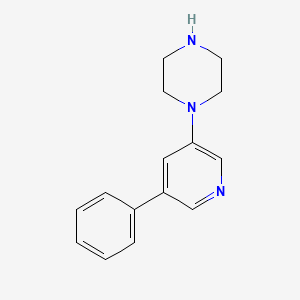
![4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3117545.png)

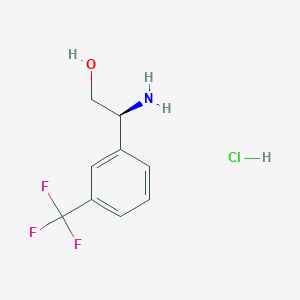

![Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B3117576.png)

![2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)
